
L-Methionine-13C5,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Methionine-13C5,15N is a stable isotope-labeled compound of L-Methionine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications, particularly in the fields of biochemistry and molecular biology. The isotopic labeling allows for precise tracking and analysis in metabolic studies and protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions
L-Methionine-13C5,15N is synthesized through a series of chemical reactions involving the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Methionine molecule. One common method involves the reaction of methyl mercaptan with acrolein, followed by further reactions to introduce the isotopic labels . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product. The compound is then purified and packaged for use in research and industrial applications.
化学反応の分析
Types of Reactions
L-Methionine-13C5,15N undergoes various chemical reactions, including:
Oxidation: The sulfur atom in L-Methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as N-acetylmethionine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
L-Methionine-13C5,15N has a wide range of scientific research applications:
Biology: Employed in metabolic studies to trace the incorporation of methionine into proteins and other biomolecules.
Industry: Applied in the production of labeled compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
作用機序
The mechanism of action of L-Methionine-13C5,15N involves its incorporation into proteins and other biomolecules during metabolic processes. The isotopic labels allow for precise tracking of methionine’s metabolic pathways. Methionine is a precursor to several important biomolecules, including S-adenosylmethionine, which plays a crucial role in methylation reactions and the synthesis of polyamines . The labeled compound helps in studying these pathways and understanding the molecular targets and effects of methionine in biological systems.
類似化合物との比較
L-Methionine-13C5,15N is unique due to its isotopic labeling, which distinguishes it from other methionine derivatives. Similar compounds include:
L-Leucine-13C6,15N: Another stable isotope-labeled amino acid used in metabolic studies.
L-Tyrosine-13C9,15N: Used in protein synthesis and metabolic research.
L-Threonine-13C4,15N: Employed in studies of protein metabolism and synthesis.
These compounds share the common feature of isotopic labeling, which allows for precise tracking and analysis in various research applications. this compound is specifically valuable for studies involving sulfur-containing amino acids and their metabolic pathways.
特性
分子式 |
C5H11NO2S |
|---|---|
分子量 |
155.17 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
FFEARJCKVFRZRR-XAFSXMPTSA-N |
異性体SMILES |
[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
正規SMILES |
CSCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


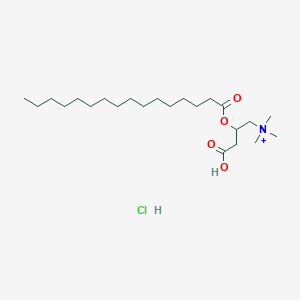

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
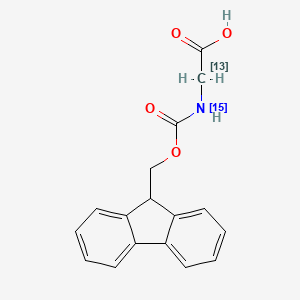
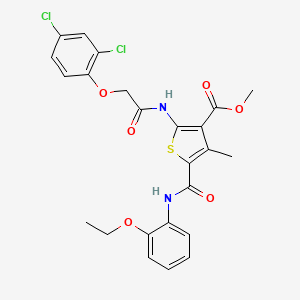
![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
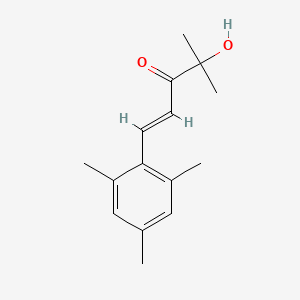


![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)


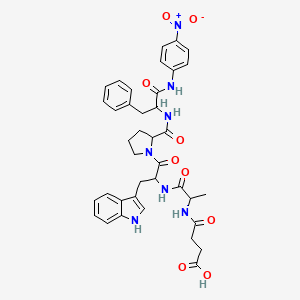
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)
